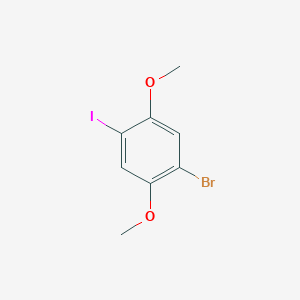

1-Bromo-4-iodo-2,5-dimethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-iodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzene, featuring bromine and iodine atoms substituted at the 1 and 4 positions, respectively, along with methoxy groups at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of 2,5-dimethoxybenzene. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-iodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and organometallic compounds.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dehalogenated compounds and other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-iodo-2,5-dimethoxybenzene (C₈H₈BrIO₂) is a substituted benzene compound characterized by bromine and iodine atoms at para positions and two methoxy groups at the 2 and 5 positions on the benzene ring. It has a molecular weight of 342.96 g/mol . This compound is used in organic chemistry, electrochemistry, and as an intermediate in synthesizing other organic molecules.

Scientific Research Applications

This compound is used across several scientific fields:

- Organic Chemistry It serves as a building block in synthesizing complex organic molecules and benzene derivatives through electrophilic aromatic substitution. The bromine and iodine substituents contribute to the compound's reactivity and properties.

- Electrochemistry It can be used as a chemical redox shuttle additive in lithium-ion batteries to prevent overcharging and over-discharging, which improves the battery's lifespan and safety.

- Medicinal Chemistry and Pharmacology The compound has potential biological activities, with research indicating antimicrobial properties, including inhibiting the growth of bacterial strains by disrupting bacterial cell wall synthesis and function, and anticancer activity, where it can induce apoptosis in cancer cells by interfering with DNA replication and triggering apoptotic mechanisms.

Methods of Application

- Organic Synthesis The specific methods depend on the compound being synthesized, with the outcome resulting in forming a new compound or benzene derivative. Electrophilic aromatic substitution involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

- Lithium-Ion Batteries The compound is added to the electrolyte solution in the battery.

Research Findings

This compound's interactions with nucleophiles and electrophiles are crucial for predicting its behavior in synthetic pathways and biological systems. Research into these interactions may provide insights into its function as a ligand in coordination chemistry or its role in biological mechanisms.

This compound has potential biological activities, attracting interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

The compound exhibits antimicrobial properties, inhibiting the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis and function. A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Properties

The compound has anticancer activity. In vitro studies show it can induce apoptosis in cancer cells through several pathways:

- Inhibition of DNA synthesis: The compound interferes with DNA replication, leading to cell cycle arrest.

- Activation of apoptotic pathways: It triggers intrinsic apoptotic mechanisms by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

- Cancer Cell Line Testing: In a test involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration).

Wirkmechanismus

The mechanism of action of 1-Bromo-4-iodo-2,5-dimethoxybenzene involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to participate in substitution reactions, forming covalent bonds with nucleophiles. The methoxy groups can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-2,5-dimethoxybenzene

- 1-Iodo-2,5-dimethoxybenzene

- 2-Bromo-1,4-dimethoxybenzene

- 4-Bromo-1-iodobenzene

Comparison: 1-Bromo-4-iodo-2,5-dimethoxybenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. The methoxy groups further enhance its chemical properties, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-Bromo-4-iodo-2,5-dimethoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of bromine and iodine substituents on the benzene ring, along with two methoxy groups. This unique combination influences its reactivity and biological interactions.

- Molecular Formula : C₈H₈BrI(OCH₃)₂

- Molecular Weight : 293.96 g/mol

- CAS Number : 174518-82-2

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The methoxy groups modulate the electron density of the aromatic ring, enhancing its reactivity towards various biomolecules.

- Electrophilic Substitution : The bromine and iodine atoms can act as leaving groups in electrophilic aromatic substitution reactions.

- Formation of Reactive Intermediates : The compound can generate reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation | |

| MCF7 | 20 | Inhibition of cell proliferation through cell cycle arrest |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has shown promise as a potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.

| Study | Effect Observed | Dosage (mg/kg) | Mechanism |

|---|---|---|---|

| Anxiolytic | 10 | Modulation of GABAergic transmission | |

| Antidepressant | 20 | Serotonin receptor agonism |

Case Studies

-

Case Study on Anticancer Activity :

A study published in Drug Testing and Analysis explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting a strong potential for further development as an anticancer agent . -

Neuropharmacological Investigation :

Another study focused on the compound's effects in animal models of anxiety and depression. The findings revealed that it could reduce anxiety-like behaviors and improve mood-related outcomes, indicating its potential as a novel treatment for mood disorders .

Eigenschaften

IUPAC Name |

1-bromo-4-iodo-2,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPIBZGULNUJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.